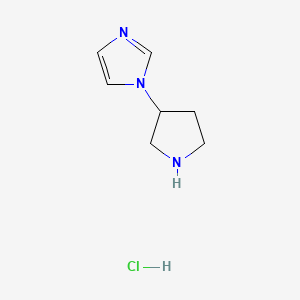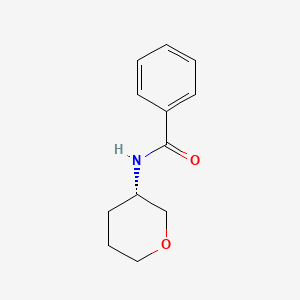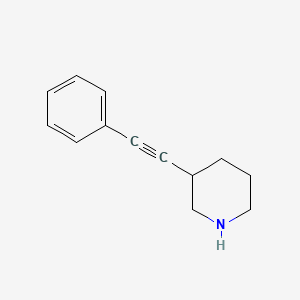![molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7](/img/structure/B596168.png)
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromophenyl group, which is a phenyl ring (a derivative of benzene) with a bromine atom attached, and a diazaspiro nonanone group, which is a type of spirocyclic compound containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one has been studied using NMR spectroscopy . These compounds exist in a twin-chair conformation .Chemical Reactions Analysis
While specific reactions involving “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” are not available, similar compounds have been involved in various reactions. For instance, a chiral Mn(salen) complex exhibiting two lactam binding sites at two rigid 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeletons is capable of enantioselective sulfoxidation due to spatially remote substrate hydrogen bonding .Scientific Research Applications
Photochemical Epoxidation
- The compound 1,4-diazaspiro[4.4]nonane demonstrates stability under irradiation by a mercury lamp when dissolved in benzene. However, when irradiated in a methanol solution, it undergoes slow photochemical epoxidation. This phenomenon and the mechanism behind the photochemical epoxidation are discussed, providing insights into the reactivity and stability of related compounds under different conditions and light exposures (Schönberg, Singer, & Eckert, 1980).
Molecular Structures
- The molecular and crystalline structures of certain derivatives of 1,4-diazaspiro[4.4]nonane have been determined through X-ray analysis. This research elucidates the structural aspects and potential conformations of these derivatives, contributing to a deeper understanding of their physical and chemical properties (Silaichev et al., 2013).
Synthesis and Structural Analysis
- The regioselective synthesis of certain diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved, showcasing the versatility of these compounds in chemical synthesis. The study also includes molecular mechanics energy minimization techniques and related structural parameters, highlighting the importance of computational methods in understanding and predicting the behavior of these molecules (Farag, Elkholy, & Ali, 2008).
Future Directions
The future research directions could involve further exploration of the synthesis methods, structural analysis, and potential applications of “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” and similar compounds. This could include investigating their potential biological activities and applications in medicinal chemistry .
properties
IUPAC Name |
2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOFRKQRROOKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

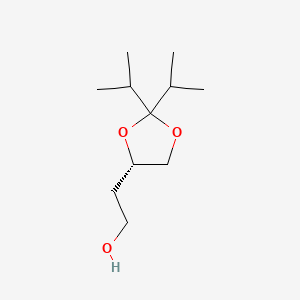

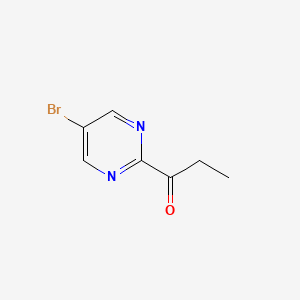
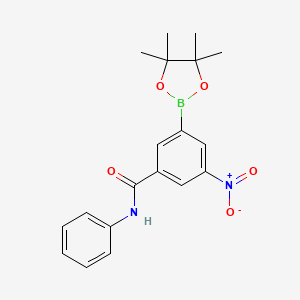
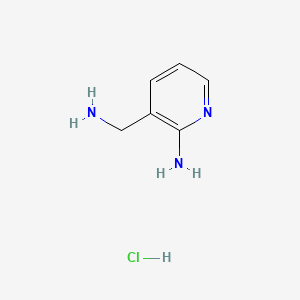
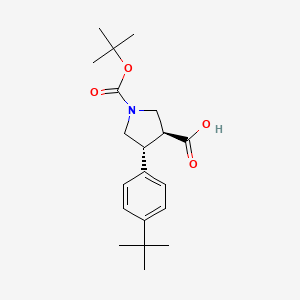
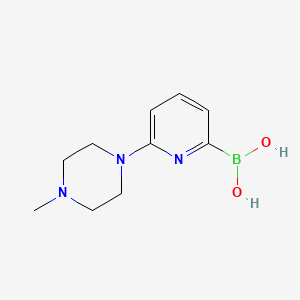
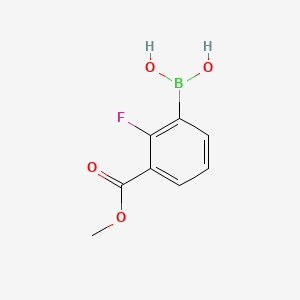
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)
